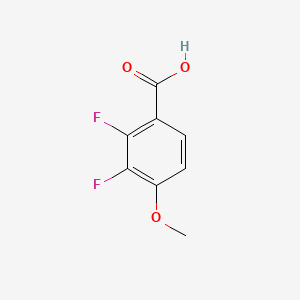

2,3-Difluoro-4-methoxybenzoic acid

Übersicht

Beschreibung

2,3-Difluoro-4-methoxybenzoic acid (DFMBA) is a derivative of benzoic acid that has been widely studied due to its unique properties. It is a small molecule with a molecular weight of 214 g/mol and a melting point of 132-134 °C. It has been used in various scientific research applications, such as drug delivery, drug design, and biochemical research. In addition, it has been used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics and Pharmacological Activities

Research into similar benzoic acid derivatives, such as Gallic acid and Vanillic acid, highlights the potential for chemical compounds with benzoic acid structures to exhibit significant pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. These studies suggest a focus on exploring the chemical synthesis, pharmacokinetics, and potential therapeutic applications of such compounds (Bai et al., 2020); (Ingole et al., 2021).

Analytical Methods and Antioxidant Activity

The development and application of analytical methods for determining antioxidant activity are critical for understanding the therapeutic potential of chemical compounds. Studies on the antioxidant capacity of complex samples, involving methods such as ORAC, HORAC, TRAP, and TOSC assays, provide a framework for evaluating the antioxidant activities of compounds like 2,3-Difluoro-4-methoxybenzoic acid and their implications for health and disease prevention (Munteanu & Apetrei, 2021).

Environmental Degradation and Toxicity

Environmental studies on the degradation, fate, and behavior of chemical compounds in aquatic environments offer insights into the environmental impact and potential toxicological concerns associated with their use. Understanding the biodegradability, persistence, and toxicological profiles of similar compounds can inform research into the safe and sustainable application of 2,3-Difluoro-4-methoxybenzoic acid (Liu & Avendaño, 2013).

Wirkmechanismus

Target of Action

It’s known that similar compounds can target the respiratory system .

Mode of Action

It’s known that similar compounds can inhibit enzymes such as urease . This inhibition could potentially lead to changes in the metabolic processes within the cell.

Biochemical Pathways

Based on its potential to inhibit enzymes like urease , it could affect the urea cycle and other related metabolic pathways.

Pharmacokinetics

It’s known that similar compounds are insoluble in water , which could impact their bioavailability and distribution within the body.

Result of Action

Given its potential to inhibit enzymes like urease , it could potentially disrupt normal metabolic processes within the cell, leading to various physiological effects.

Action Environment

The action of 2,3-Difluoro-4-methoxybenzoic acid can be influenced by various environmental factors. For instance, its solubility could be affected by the pH and temperature of its environment . Additionally, safety data suggests that it may cause skin and eye irritation, and may have respiratory effects , suggesting that its handling and use require appropriate safety measures.

Eigenschaften

IUPAC Name |

2,3-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSJPUVORWCLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394176 | |

| Record name | 2,3-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

329014-60-0 | |

| Record name | 2,3-Difluoro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329014-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)

![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)

![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)